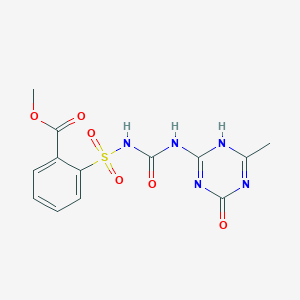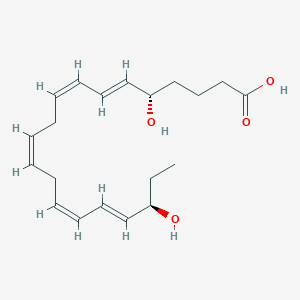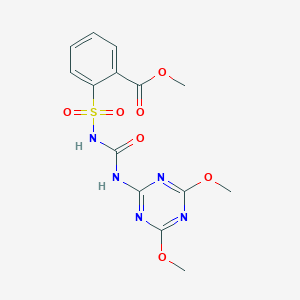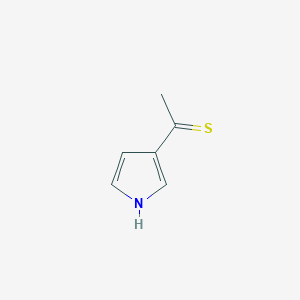![molecular formula C13H13NO3 B144102 2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione CAS No. 1360145-97-6](/img/structure/B144102.png)
2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . This compound is characterized by its powdery solid appearance and its solubility in common organic solvents such as ethanol, acetone, and chloroform .
Preparation Methods
The preparation methods for 2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione are not extensively documented in the literature. it is known that the compound can be synthesized through specific organic reactions involving cyclopentyl and isoindole derivatives . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods for this compound are still under research and development, and further studies are needed to optimize the synthesis process .
Chemical Reactions Analysis
2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cyclopentyl ketones, while reduction reactions could produce cyclopentyl alcohols .
Scientific Research Applications
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying enzyme interactions and metabolic pathways . Additionally, in the industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione stands out due to its unique combination of a cyclopentyl ring and an isoindole moiety . Similar compounds include 2-[(1R,2R)-2-Hydroxycyclohexyl]-isoindole-1,3-dione and 2-[(1R,2R)-2-Hydroxycyclobutyl]-isoindole-1,3-dione . These compounds share structural similarities but differ in their ring sizes and chemical properties . The uniqueness of this compound lies in its specific ring size and the resulting chemical reactivity and applications .
Properties
IUPAC Name |
2-[(1R,2R)-2-hydroxycyclopentyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-11-7-3-6-10(11)14-12(16)8-4-1-2-5-9(8)13(14)17/h1-2,4-5,10-11,15H,3,6-7H2/t10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTFPDUHMAZCKF-GHMZBOCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
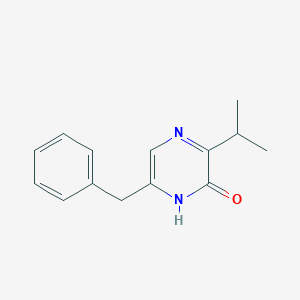
![1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl-](/img/structure/B144024.png)
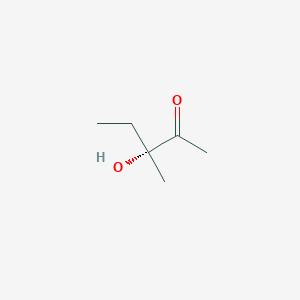
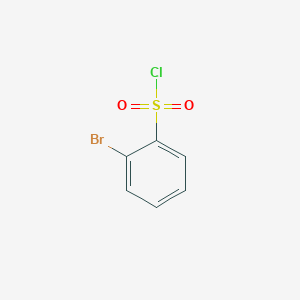
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
![2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine](/img/structure/B144044.png)
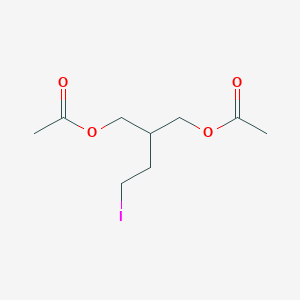
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
